molecular formula C7H16Cl2N2OS B7970718 [1-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride hydrate

[1-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride hydrate

Cat. No.: B7970718
M. Wt: 247.19 g/mol
InChI Key: ZXBHRVYXXACJHY-UHFFFAOYSA-N
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Description

[1-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride hydrate is a chemical compound with the molecular formula C7H12N2S.2ClH.H2O. It is a thiazole derivative, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride hydrate typically involves the reaction of 4,5-dimethylthiazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The compound is then isolated and purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

[1-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride hydrate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride hydrate is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanamine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH.H2O/c1-4(8)7-9-5(2)6(3)10-7;;;/h4H,8H2,1-3H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBHRVYXXACJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)N)C.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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